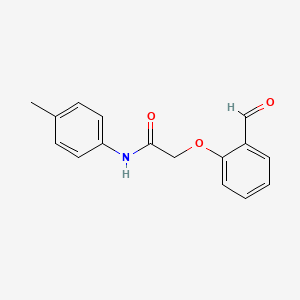

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide

Description

2-(2-Formylphenoxy)-N-(4-methylphenyl)acetamide is an acetamide derivative featuring a formyl group on the phenoxy ring and a 4-methylphenyl substituent on the amide nitrogen. This compound is synthesized via nucleophilic substitution or condensation reactions, typical of phenoxy acetamide derivatives . Its structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and aldehyde functionalities.

Properties

IUPAC Name |

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-6-8-14(9-7-12)17-16(19)11-20-15-5-3-2-4-13(15)10-18/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFZBTULKOLOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

The foundational step involves the preparation of the chloroacetamide intermediate. Adapted from methods described by The Royal Society of Chemistry, 4-methylaniline reacts with chloroacetyl chloride in anhydrous dichloromethane under basic conditions.

Procedure :

- Reagents :

- 4-Methylaniline (500 mg, 4.67 mmol)

- Chloroacetyl chloride (712 mg, 6.30 mmol)

- Potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2.61 g, 18.90 mmol)

- Anhydrous dichloromethane (20 mL)

- Conditions :

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. $$ \text{K}2\text{CO}3 $$ neutralizes HCl, driving the reaction to completion.

Etherification with 2-Hydroxybenzaldehyde

The second step introduces the 2-formylphenoxy moiety via Williamson ether synthesis. While the original protocol employs 4-hydroxybenzaldehyde, substitution with 2-hydroxybenzaldehyde (salicylaldehyde) yields the target compound.

Procedure :

- Reagents :

- 2-Chloro-N-(4-methylphenyl)acetamide (500 mg, 2.53 mmol)

- 2-Hydroxybenzaldehyde (354 mg, 2.90 mmol)

- $$ \text{K}2\text{CO}3 $$ (1.20 g, 8.68 mmol)

- Potassium iodide (KI, 100 mg, 0.60 mmol)

- Acetone (30 mL)

- Conditions :

Mechanism :

The reaction follows an $$ \text{S}\text{N}2 $$ pathway, where the phenoxide ion (generated by deprotonation of 2-hydroxybenzaldehyde) displaces the chloride from the chloroacetamide. KI enhances reactivity by solubilizing $$ \text{K}2\text{CO}_3 $$.

Optimization and Variants

Solvent and Base Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for facilitating nucleophilic substitution. $$ \text{K}2\text{CO}3 $$ is preferred over stronger bases (e.g., NaOH) to minimize ester hydrolysis.

Catalytic Enhancements

The addition of KI (10 mol%) accelerates the reaction by participating in a catalytic cycle, forming a more reactive iodide intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1\text{H} $$ NMR : Expected signals include a singlet for the acetamide carbonyl ($$ \delta $$ 168–170 ppm), a formyl proton ($$ \delta $$ 9.8–10.1 ppm), and aromatic protons consistent with substitution patterns.

- Mass Spectrometry : A molecular ion peak at $$ m/z $$ 269.29 confirms the molecular weight.

Purity and Yield

Typical yields for analogous reactions range from 60–75% after chromatography. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures ≥95% purity.

Industrial and Scalability Considerations

Green Chemistry Adaptations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate reduces environmental impact. Microwave-assisted synthesis (e.g., 120°C for 10–12 minutes) could shorten reaction times.

Large-Scale Purification

Recrystallization from ethanol/water mixtures offers a cost-effective alternative to column chromatography for industrial-scale production.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide serves as an important intermediate for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create new compounds with potential applications in different fields.

Pharmacological Research

Research has indicated that this compound may possess pharmacological properties, particularly in the areas of:

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory effects, making them potential candidates for developing anti-inflammatory drugs.

- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound are ongoing, with some derivatives showing promise against specific pathogens.

Material Science

In material science, this compound is utilized in developing new materials. Its unique structure allows it to be used as a precursor in synthesizing dyes and polymers, contributing to advancements in specialty chemicals and materials.

Case Study 1: Synthesis of Derivatives

A study highlighted the synthesis of various derivatives from this compound through selective oxidation and reduction processes. The resulting compounds were evaluated for their chemical stability and potential applications in pharmaceuticals and material sciences.

Case Study 2: Antimicrobial Activity Assessment

In another research project, derivatives of this compound were tested for their antimicrobial efficacy. The study found that certain modifications enhanced the antimicrobial properties compared to the parent compound, suggesting pathways for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide and related acetamide derivatives:

Key Observations:

Substituent Effects on Reactivity :

- The formyl group in the target compound distinguishes it from analogs with chloro () or nitro () groups. While the formyl group enables Schiff base formation, nitro and chloro groups enhance electrophilic reactivity but may reduce metabolic stability .

- Methoxy/ethoxy substituents (e.g., in and ) increase solubility but reduce lipophilicity compared to the methyl group in the target compound .

Biological Activity Trends :

- Compounds with heterocyclic appendages (e.g., thiadiazole in ) exhibit potent anticancer activity (IC₅₀ <2 µM) due to enhanced target binding . The target compound’s simpler structure may require optimization for similar efficacy.

- Fluorine-containing analogs () show improved metabolic stability, suggesting that substituting the 4-methylphenyl group with fluorophenyl could enhance the target compound’s pharmacokinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely follows standard chloroacetylation protocols (), whereas derivatives with complex heterocycles (e.g., ) require multi-step reactions, reducing scalability .

Biological Activity

2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide, a compound with the CAS number 579522-17-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a phenoxy group linked to an acetamide structure, which contributes to its reactivity and biological activity. The presence of the formyl and methyl groups enhances its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

- Cell Signaling Modulation : It can modulate various cell signaling pathways, influencing cell proliferation and survival.

- Target Interaction : The compound interacts with specific cellular targets, potentially including enzymes involved in metabolic pathways or cellular stress responses .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were measured to determine the potency of the compound against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| HeLa | 15.0 |

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains. A comparative study assessed its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

These results indicate that while the compound exhibits some antibacterial properties, further optimization may be required to enhance its efficacy.

Case Studies

Several case studies have investigated the biological activity of related compounds that share structural similarities with this compound:

- Study on Apoptosis : A study demonstrated that a related acetamide derivative could induce apoptosis in leukemia cells via caspase activation pathways. This supports the hypothesis that structural features similar to those in this compound may confer similar apoptotic effects .

- Anticonvulsant Activity : Another study evaluated derivatives of phenylacetamides for anticonvulsant properties, suggesting that modifications in the acetamide structure could yield compounds with significant neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-formylphenoxy)-N-(4-methylphenyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-chloroacetamide reacts with 2-formylphenol derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Optimization involves adjusting reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by solvent evaporation and filtration . Catalysts like phase-transfer agents may enhance yield.

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the formyl group (δ ~10 ppm in ¹H NMR) and acetamide backbone.

- FTIR : Detects carbonyl stretching (~1680 cm⁻¹ for amide C=O and ~1700 cm⁻¹ for formyl group).

- XRD : Resolves crystal structure and validates stereochemistry.

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 313.3). Purity is assessed via HPLC with UV detection .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases.

- Negative controls (DMSO) and dose-response curves (1–100 µM) are essential to validate results .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variations : Use HPLC to ensure >95% purity; impurities (e.g., unreacted intermediates) can skew bioactivity .

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

- Cell Line Variability : Cross-validate results using multiple cell lines and primary cells.

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2). Focus on the formylphenoxy moiety’s hydrogen-bonding potential.

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity .

Q. How can synthetic byproducts be minimized during scale-up?

- Methodological Answer :

- Process Optimization : Use continuous flow reactors for better heat/mass transfer.

- Catalyst Screening : Test Pd/C or enzymes for selective amide bond formation.

- Byproduct Analysis : LC-MS identifies side products (e.g., hydrolyzed acetamide); optimize pH to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.